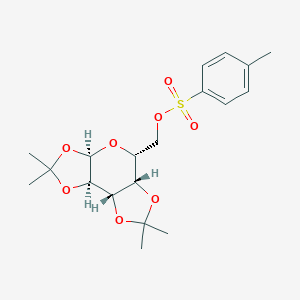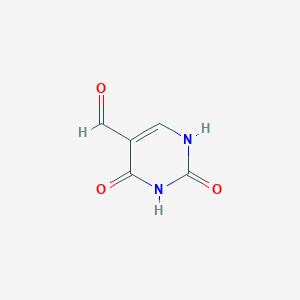
(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
説明
(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine (BDP) is a synthetic organic compound that has found many applications in scientific research. It has been used in a variety of research fields such as biochemistry, physiology, and pharmacology. BDP is a chiral compound, meaning it has two distinct forms, (2R,5R)-BDP and (2S,5S)-BDP, which are mirror images of each other. BDP is a highly versatile compound, and its unique properties make it a valuable tool for various laboratory experiments.
科学的研究の応用
Low-Temperature Catalysis in Pauson-Khand Reaction : This compound acts as a chiral ynamine complex in the Pauson-Khand reaction at low temperatures (-35°C) without the need for chemical promoters (Balsells et al., 2000).
Stevens Rearrangement By-products : It confirms the structure of methylene derivatives obtained as by-products in the Stevens rearrangement of related pyrrolidine salts (J. Bosch & M. Rubiralta, 1981).
Synthesis of Enantiopure C2-symmetric Derivatives : This compound can be synthesized in optically pure forms for applications in scientific research (Ikki Yonemura et al., 2006).
Enhancement in Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improves monoclonal antibody production in recombinant Chinese hamster ovary cells (Yuichi Aki et al., 2021).
Neurofilamentous Neuropathy : 3,4-Dimethyl-2,5-hexanedione, a related compound, accelerates pyrrole formation and protein crosslinking, leading to neurofilamentous neuropathy (D. Anthony et al., 1983).
Catalytic Applications : Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives catalyze the production of sec-alcohols with high chemical yield and enantioselectivity (M. Shi et al., 1999).
Ligand Design in Organic Synthesis : The synthesis of new chiral N,N-chelating ligands containing trans-2,5-disubstituted pyrrolidines has applications in organic synthesis and ligand design (J. Sweet et al., 1997).
Enantioselective Biotransformations : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides leads to enantioselective biotransformations in organic synthesis (Peng Chen et al., 2012).
Synthesis of N-Substituted Derivatives : N-substituted 2,5-dimethylpyrrolidine derivatives can be synthesized from 2,5-hexanedione and various primary amines (S. Shim et al., 1986).
Microwave-accelerated Synthesis : Microwave energy promotes the quick and high-yield synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate (Jasmine Regourd et al., 2006).
特性
IUPAC Name |
(2R,5R)-1-benzyl-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRNGUFZPFNIFS-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446394 | |
| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119008-53-6 | |
| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




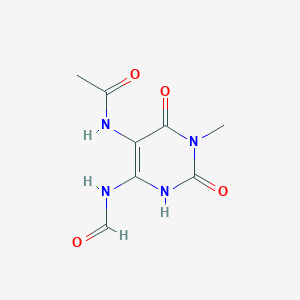

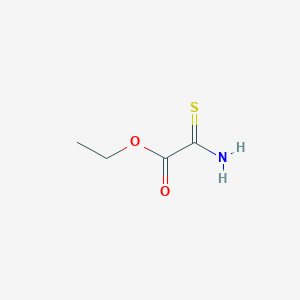
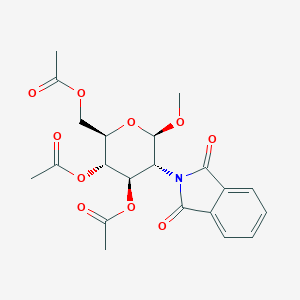
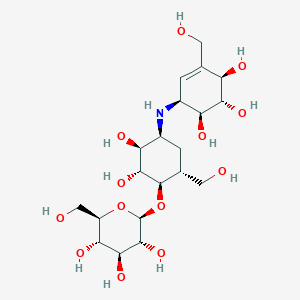
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
